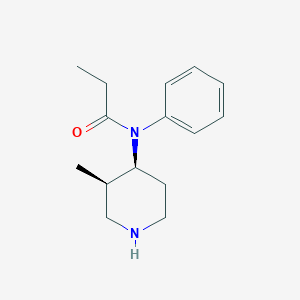

ノルメチルフェンタニル

概要

説明

科学的研究の応用

N-[(3R,4S)-3-methylpiperidin-4-yl]-N-phenylpropanamide has several scientific research applications:

作用機序

Target of Action

Normethyl Fentanyl, also known as (+/-)-cis-3-Methyl norfentanyl, is an analog and metabolite of fentanyl . It primarily targets the mu-opioid receptors in the central nervous system . These receptors play a crucial role in pain perception, reward, and addiction .

Mode of Action

Normethyl Fentanyl binds to the mu-opioid receptors, which are coupled to G-proteins . The activation of these receptors causes GTP to be exchanged for GDP on the G-proteins, which in turn downregulates adenylate cyclase, reducing concentrations of cAMP . This reduction in cAMP decreases the cAMP-dependent influx of calcium ions .

Biochemical Pathways

The metabolism of Normethyl Fentanyl generally involves reactions like hydrolysis, hydroxylation (and further oxidation steps), N- and O-dealkylation, and O-methylation . These metabolic reactions can lead to the formation of various metabolites, including inactive ones . The presence of these metabolites can be crucial for confirming the uptake of such compounds .

Pharmacokinetics

The fundamental pharmacokinetic properties of any drug, including Normethyl Fentanyl, are the rate and extent of distribution in the body and the rate and route(s) of elimination from the body . Fentanyl, from which Normethyl Fentanyl is derived, has an extensive extravascular distribution, a medium to high total body clearance, and a low renal clearance . It undergoes first-pass metabolism via cytochrome P450 3A .

Result of Action

The primary result of Normethyl Fentanyl’s action is potent analgesia, similar to morphine but to a greater extent . This is due to its interaction with the mu-opioid receptors, leading to a decrease in the perception of pain .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Normethyl Fentanyl. For instance, its high lipophilicity allows it to cross quickly between plasma and central nervous target sites . Moreover, environmental contamination incidents related to illicit fentanyl activities pose unique risks . Decontamination studies are being conducted to assess the effectiveness of various techniques .

生化学分析

Biochemical Properties

Normethyl Fentanyl interacts with various biomolecules, primarily the μ-opioid receptor (mOR), a class A G protein-coupled receptor . It binds to mOR, leading to a series of biochemical reactions that result in strong analgesic responses . The binding of Normethyl Fentanyl to mOR is believed to involve a salt-bridge binding mode common to morphinan opiates .

Cellular Effects

Normethyl Fentanyl exerts significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been shown to decrease breathing frequency initially, followed by a sustained increase in tidal volume, total ventilation, and blood pressure, with a reduced heart rate for over 90 minutes .

Molecular Mechanism

The molecular mechanism of action of Normethyl Fentanyl involves its binding to the μ-opioid receptor (mOR). This binding triggers a series of events at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . Notably, Normethyl Fentanyl can move deeper and form a stable hydrogen bond with the conserved His2976.52, which has been suggested to modulate mOR’s ligand affinity and pH dependence .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Normethyl Fentanyl change over time. It has been observed that fentanyl induces a rapid, dose-dependent decrease in oxygen in the brain, followed by a more delayed and prolonged increase in glucose . These changes indicate the product’s stability, degradation, and long-term effects on cellular function.

Dosage Effects in Animal Models

The effects of Normethyl Fentanyl vary with different dosages in animal models. Studies have shown that it induces decreases in breathing frequency in the first few minutes post-injection, but then leads to a sustained increase in tidal volume, total ventilation, and blood pressure with a reduced heart rate for over 90 minutes .

Metabolic Pathways

Normethyl Fentanyl is involved in several metabolic pathways. It undergoes reactions like hydrolysis, hydroxylation, N- and O-dealkylation, and O-methylation . Furthermore, phase II metabolic reactions can be expected, comprising glucuronide or sulfate conjugate formation .

Transport and Distribution

Normethyl Fentanyl is transported and distributed within cells and tissues. It is smuggled across the U.S.-Mexico border in low concentration, high-volume loads . The transport and distribution of Normethyl Fentanyl are influenced by various factors, including its chemical structure and the presence of transporters or binding proteins .

準備方法

The synthesis of N-[(3R,4S)-3-methylpiperidin-4-yl]-N-phenylpropanamide involves several steps. One common method includes the treatment of synthetic opioids with 2,2,2-trichloroethoxycarbonyl chloride (TrocCl) at 60°C for 3 hours in dichloromethane . This process yields two products from one fentanyl molecule, aiding in the detection and identification of the original opioid . Industrial production methods often involve optimized synthesis routes to produce high yields of fentanyl and its analogs .

化学反応の分析

N-[(3R,4S)-3-methylpiperidin-4-yl]-N-phenylpropanamide undergoes various chemical reactions, including:

Oxidation: This reaction typically involves the use of oxidizing agents to convert N-[(3R,4S)-3-methylpiperidin-4-yl]-N-phenylpropanamide into other derivatives.

Reduction: Reduction reactions can be used to modify the chemical structure of N-[(3R,4S)-3-methylpiperidin-4-yl]-N-phenylpropanamide, often involving reagents like lithium aluminum hydride.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, the treatment with TrocCl results in the formation of a trichloroethoxycarbonyl-tagged product .

類似化合物との比較

N-[(3R,4S)-3-methylpiperidin-4-yl]-N-phenylpropanamide is compared with other similar compounds, such as:

Fentanyl: A highly potent synthetic opioid used for pain management.

Carfentanil: An extremely potent analog used as a tranquilizer for large animals.

Methoxyacetylfentanyl: A novel synthetic opioid with similar effects to fentanyl.

Cyclopropylfentanyl: Another potent analog with similar pharmacological properties.

N-[(3R,4S)-3-methylpiperidin-4-yl]-N-phenylpropanamide is unique due to its role as a metabolite and precursor in the synthesis of fentanyl, making it a crucial compound in the study of synthetic opioids .

特性

IUPAC Name |

N-[(3R,4S)-3-methylpiperidin-4-yl]-N-phenylpropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N2O/c1-3-15(18)17(13-7-5-4-6-8-13)14-9-10-16-11-12(14)2/h4-8,12,14,16H,3,9-11H2,1-2H3/t12-,14+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REORAZISQPSCHR-OCCSQVGLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)N(C1CCNCC1C)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC(=O)N([C@H]1CCNC[C@H]1C)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101037330 | |

| Record name | (+/-)-cis-3-Methyl norfentanyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101037330 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33794-42-2 | |

| Record name | (+/-)-cis-3-Methyl norfentanyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101037330 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

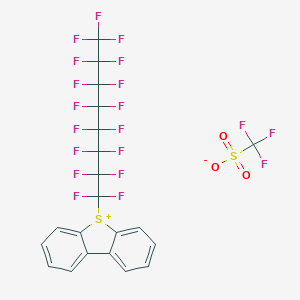

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

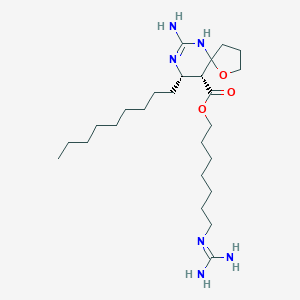

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-([1]benzofuro[3,2-d]pyrimidin-4-ylsulfanyl)-N-(3-hydroxyphenyl)acetamide](/img/structure/B163369.png)

![2-[(2-cyanoacetyl)amino]prop-2-enoic Acid](/img/structure/B163398.png)